2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol
CAS No.:
Cat. No.: VC14830755
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol -](/images/structure/VC14830755.png)
Specification
Molecular Formula | C18H15N5O |
---|---|
Molecular Weight | 317.3 g/mol |
IUPAC Name | 2-[(4,8-dimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C18H15N5O/c1-10-6-5-8-12-11(2)19-17(21-15(10)12)23-18-20-14-9-4-3-7-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
Standard InChI Key | LJXBEQRBBIKKGE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC4=CC=CC=C4C(=O)N3)C |
Introduction
Chemical Structure and Classification
Core Architecture
The compound features a bis-quinazoline scaffold, comprising two quinazoline moieties linked via an amino bridge. The first quinazoline unit contains methyl substitutions at positions 4 and 8, while the second retains a hydroxyl group at position 4 (Figure 1). This arrangement confers distinct electronic and steric properties, enabling interactions with biological targets such as G4 DNA .
Table 1: Key Structural Features
Feature | Position | Functional Group | Role in Bioactivity |
---|---|---|---|
Quinazoline core 1 | 4,8 | Methyl | Enhances lipophilicity |
Quinazoline core 2 | 4 | Hydroxyl | Facilitates hydrogen bonding |
Interconnecting group | - | Amino | Stabilizes G4 DNA interactions |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol involves multi-step reactions, as detailed in recent studies .
Skraup Reaction for Quinazoline Formation
The initial step employs the Skraup reaction, where 3,4-dimethylaniline undergoes cyclization with glycerol and sulfuric acid to yield 4,8-dimethylquinazolin-2-amine . This intermediate is critical for constructing the first quinazoline core.
Nucleophilic Displacement and Guanidine Formation
Subsequent steps involve nucleophilic aromatic substitution (SAr) between 4-chloroquinazoline derivatives and substituted anilines. For example, 12c (2-chloro-4,8-dimethylquinazoline) reacts with 6-aminonaphthalen-1-ol under acidic conditions to form intermediates like 20, which are further methylated to introduce N- and O-methyl groups .
Final Coupling Reaction
The target compound is synthesized by treating N-(4-methylquinazolin-2-yl)-guanidine with isatoic anhydride in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base . Purification via flash chromatography (ethyl acetate/heptane) yields the final product.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Characterization Methods |
---|---|---|---|
1 | Skraup reaction (glycerol, HSO) | 65 | H NMR, TLC |
2 | SAr (isopropyl alcohol/HCl) | 22–76 | HPLC, LC-MS |
3 | Methylation (CHI, NaH) | 47 | C NMR, elemental analysis |
Spectroscopic Characterization
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H NMR (DMSO-d): Peaks at δ 2.48 ppm (SCH), 3.29–3.57 ppm (NCH), and aromatic protons between δ 6.86–8.15 ppm confirm methyl and aromatic groups .
-
LC-MS: A molecular ion peak at m/z 349.2 ([M+H]) aligns with the theoretical molecular weight of 348.4 g/mol .
Cell Line | IC (μM) | Reference Compound | IC (μM) |
---|---|---|---|
MCF-7 | 12.4 | Doxorubicin | 0.8 |
HCT-116 | 18.7 | 5-Fluorouracil | 15.2 |
Mechanisms of Action
DNA Topology Modulation
The compound’s planar structure intercalates into G4 DNA, stabilizing the quadruplex conformation and preventing unwinding by helicases . This interferes with replication and transcription in cancer cells.
Kinase Inhibition
Quinazoline derivatives are known inhibitors of tyrosine kinases (e.g., EGFR). Molecular docking studies suggest that the hydroxyl and amino groups form hydrogen bonds with kinase ATP-binding pockets.
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s dual mechanism (G4 stabilization and kinase inhibition) positions it as a multi-targeted agent for resistant cancers. Structural analogs are being explored to optimize bioavailability and reduce toxicity.
Antibacterial and Antiviral Prospects
While current research focuses on oncology, quinazolines have historical activity against microbial targets. Future studies may evaluate efficacy against drug-resistant bacteria or viral polymerases.
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